molecular formula C16H15NO2 B5223999 N-(3-ethenylphenyl)-3-methoxybenzamide

N-(3-ethenylphenyl)-3-methoxybenzamide

Cat. No.: B5223999
M. Wt: 253.29 g/mol
InChI Key: QJEZWFZWAFJOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Ethenylphenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and an ethenylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(3-ethenylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h3-11H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEZWFZWAFJOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-ethenylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethenylphenyl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethenylphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Cyanoquinoline Derivatives with Dual Corrector-Potentiator Activity

Compound: N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22)

  • Key Features: Retains the 3-methoxybenzamide core. Substituted with a cyanoquinoline group via an ethylamino linker.
  • Activity : Dual corrector-potentiator activity for ΔF508-CFTR, addressing cystic fibrosis defects by improving protein trafficking (corrector) and chloride channel function (potentiator) .
  • Advantage : Single-molecule dual activity reduces therapeutic complexity compared to multi-drug regimens.
Table 1: Pharmacological Comparison with Cyanoquinoline Analogues
Compound Target Activity Key Structural Feature Reference
N-(3-Ethenylphenyl)-3-methoxybenzamide (Hypothetical) N/A N/A Ethenylphenyl substituent N/A
CoPo-22 ΔF508-CFTR Corrector-Potentiator Cyanoquinoline-ethylamino linker

Dopamine D4 Receptor Ligands

Compound: N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Key Features: Incorporates a piperazine-cyanopyridinyl group. Maintains the 3-methoxybenzamide moiety.
  • Activity: High D4 receptor affinity (nanomolar range), >100-fold selectivity over D2/D3 and serotonin receptors. Optimal logP (2.37–2.55) enhances CNS penetration .
  • Relevance : Demonstrates the importance of nitrogen-linked substituents in tuning receptor selectivity.

Compound : N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Activity : Potent D4 antagonist with applications in PET imaging and antiviral research .
Table 2: Dopamine Receptor Ligand Profiles
Compound D4 Affinity (nM) Selectivity (vs. D2/D3) logP Key Feature Reference
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide <10 >100-fold 2.37–2.55 Piperazine-cyanopyridine
This compound N/A N/A N/A Ethenylphenyl group N/A

Neuroprotective Agents Targeting mGlu Receptors

Compound : N-(1H-Benzo[d]imidazol-2-yl)-3-methoxybenzamide

  • Key Features :
    • Benzimidazole substituent replaces the ethenylphenyl group.
  • Activity : Neuroprotective effects via mGluR5 modulation, validated by in vitro assays .
  • SAR Insight : The benzimidazole group enhances interaction with glutamate receptors, suggesting substituent-dependent target engagement.

CNS-Penetrant mGlu7 Negative Allosteric Modulators (NAMs)

Compound : N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

  • Key Features :
    • Additional trifluoromethoxy and cyclopropylmethoxy groups.
  • Activity : mGlu7 NAM with CNS penetration; critical for treating neuropsychiatric disorders .
  • Physicochemical Properties : Enhanced lipophilicity from trifluoromethoxy groups improves blood-brain barrier permeability.

Structural-Activity Relationship (SAR) Insights

  • 3-Methoxybenzamide Core : Essential for receptor binding across multiple targets (e.g., D4, mGluR5, CFTR).
  • Nitrogen Substituents: Piperazine-cyanopyridine: Optimizes D4 selectivity and CNS penetration . Cyanoquinoline: Enables dual CFTR corrector-potentiator activity . Benzimidazole: Shifts activity toward mGluR5 modulation .
  • logP and Solubility : Substituents like cyclopropylmethoxy (logP ~2.5) balance CNS penetration and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.